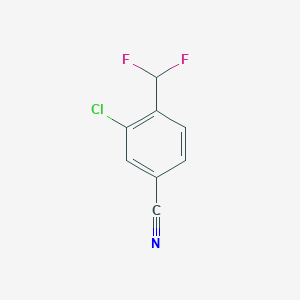

3-Chloro-4-(difluoromethyl)benzonitrile

Description

Properties

CAS No. |

206201-66-3 |

|---|---|

Molecular Formula |

C8H4ClF2N |

Molecular Weight |

187.57 g/mol |

IUPAC Name |

3-chloro-4-(difluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H4ClF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |

InChI Key |

IKANXKXBVSSJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 3-Chloro-4-(difluoromethyl)benzonitrile include:

Key Differences and Trends

- Fluorination Patterns: The difluoromethyl (-CF₂H) group in this compound provides moderate lipophilicity and metabolic stability compared to the more electron-withdrawing trifluoromethyl (-CF₃) group, which enhances bioavailability but may increase steric hindrance .

Physical Properties :

- Biological Relevance: Fluorinated benzonitriles are pivotal in drug design. For example, 3-Chloro-4-fluoro-benzonitrile derivatives inhibit Toxoplasma gondii enoyl reductase, while trifluoromethylated analogues are explored for CNS targets due to blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-(difluoromethyl)benzonitrile, and what reagents are critical for introducing the difluoromethyl group?

- Methodology : The difluoromethyl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling. For example, a chloro precursor (e.g., 3-chloro-4-bromobenzonitrile) may undergo halogen exchange using a difluoromethylating agent like (difluoromethyl)trimethylsilane (TMSCF₂H) under palladium catalysis. Reaction conditions (e.g., anhydrous tetrahydrofuran, 60–80°C, 12–24 hours) are optimized to minimize by-products .

- Key Reagents : TMSCF₂H, Pd(PPh₃)₄, and base (e.g., CsF). Purity of intermediates is verified via TLC or HPLC .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Analytical Workflow :

- ¹⁹F NMR : Distinct chemical shifts for -CF₂H (~-80 to -90 ppm) vs. -CF₃ (~-60 to -70 ppm in trifluoromethyl analogs) .

- HRMS : Exact mass (C₈H₅ClF₂N) confirms molecular formula (calc. 200.0084 g/mol).

- X-ray Crystallography : Resolves substitution pattern ambiguities .

Q. What are the primary chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Reactivity Profile :

- Nucleophilic Substitution : Chloro group reacts with amines (e.g., piperidine in DMF, 80°C) to form 4-(difluoromethyl)-3-(piperidin-1-yl)benzonitrile.

- Electrophilic Aromatic Substitution : Nitrile deactivates the ring, but -CF₂H directs electrophiles to meta/para positions.

- Reduction : Nitrile group can be reduced to amine (LiAlH₄, ether) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis of this compound?

- Process Optimization :

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., di-substitution) .

- Catalyst Screening : Pd/C vs. Pd(OAc)₂ for higher turnover number (TON > 1,000).

- Solvent Selection : Dimethylacetamide (DMA) improves solubility of fluorinated intermediates .

Q. What computational strategies predict the biological activity of this compound derivatives?

- In Silico Methods :

- Docking Studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. How do structural variations (e.g., replacing -CF₂H with -CF₃ or -CH₃) impact the compound’s physicochemical properties?

- Comparative Analysis :

- Lipophilicity : -CF₂H increases logP vs. -CF₃ (e.g., 2.1 vs. 2.8).

- Thermal Stability : DSC reveals -CF₂H derivatives decompose at ~200°C, vs. ~220°C for -CF₃ analogs .

Q. What analytical challenges arise when characterizing trace impurities in this compound, and how are they resolved?

- Impurity Profiling :

- LC-MS/MS : Identifies chlorinated by-products (e.g., di-chloro derivatives) at ppm levels.

- Isotopic Labeling : ¹³C-labeled precursors track unintended substitutions during synthesis .

Data Contradiction and Resolution

Q. How can conflicting data on the regioselectivity of electrophilic substitutions in fluorinated benzonitriles be reconciled?

- Resolution Workflow :

Controlled Experiments : Compare nitration (HNO₃/H₂SO₄) outcomes for -CF₂H vs. -CF₃ analogs.

DFT Calculations : Assess charge distribution (Mulliken charges) to predict preferential attack sites.

Meta-Analysis : Cross-reference crystallographic data (Cambridge Structural Database) with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.